Iresinin I

Description

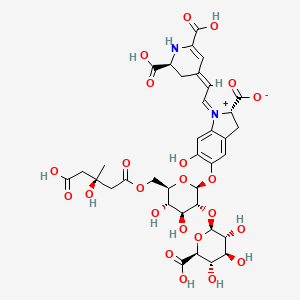

Iresinin I is a betacyanin pigment, specifically an acylated amaranthine derivative, isolated from plants such as Iresine herbstii (Bloodleaf) and other members of the Amaranthaceae family . Structurally, it is characterized by a C36H42N2O23 molecular formula and a molecular ion ([M + H]+) at m/z 871.225112 . Traditional medicinal applications of I. herbstii highlight its use in treating hemorrhage, dysentery, and oxidative stress-related disorders, though this compound’s direct pharmacological contributions remain understudied .

Properties

CAS No. |

78413-55-5 |

|---|---|

Molecular Formula |

C36H42N2O23 |

Molecular Weight |

870.7 g/mol |

IUPAC Name |

(2S)-5-[(2S,3R,4S,5S,6R)-6-[[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]oxymethyl]-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |

InChI |

InChI=1S/C36H42N2O23/c1-36(56,9-21(40)41)10-22(42)57-11-20-23(43)25(45)29(61-34-27(47)24(44)26(46)28(60-34)33(54)55)35(59-20)58-19-7-13-6-17(32(52)53)38(16(13)8-18(19)39)3-2-12-4-14(30(48)49)37-15(5-12)31(50)51/h2-4,7-8,15,17,20,23-29,34-35,43-47,56H,5-6,9-11H2,1H3,(H6,39,40,41,48,49,50,51,52,53,54,55)/t15-,17-,20+,23+,24-,25-,26-,27+,28-,29+,34-,35+,36+/m0/s1 |

InChI Key |

GTTSBGCXUNBAOH-ZQHVOMFASA-N |

SMILES |

CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)CC([N+]3=CC=C4CC(NC(=C4)C(=O)O)C(=O)O)C(=O)[O-])O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O |

Isomeric SMILES |

C[C@@](CC(=O)O)(CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2)C[C@H]([N+]3=C/C=C/4\C[C@H](NC(=C4)C(=O)O)C(=O)O)C(=O)[O-])O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O |

Canonical SMILES |

CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)CC([N+]3=CC=C4CC(NC(=C4)C(=O)O)C(=O)O)C(=O)[O-])O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Betacyanins

Structural Comparisons

Betacyanins share a core betalamic acid structure but differ in glycosylation and acylation patterns. Below is a comparative breakdown:

Key Observations :

Pharmacological and Functional Differences

Antioxidant Activity

- This compound: Exhibits low antioxidant activity in I.

- Amaranthin/Celosianin I : Demonstrate significant antioxidant capacity in Amaranthus species, attributed to their free radical-scavenging glycosyl groups .

Anti-inflammatory and Cytotoxic Effects

Species-Specific Occurrence

Stability and Bioavailability

- Acylated Derivatives (this compound, Celosianin I): The acylation with aromatic acids (e.g., ferulic or sinapic acid) improves resistance to thermal degradation and enzymatic hydrolysis, making them more suitable for industrial applications than non-acylated betacyanins .

- Non-Acylated (Betanin, Amaranthin): Rapidly degrade under high pH and light exposure, limiting their use in food and pharmaceutical formulations .

Q & A

Q. What strategies mitigate bias in interpreting the therapeutic potential of this compound during early-stage research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.